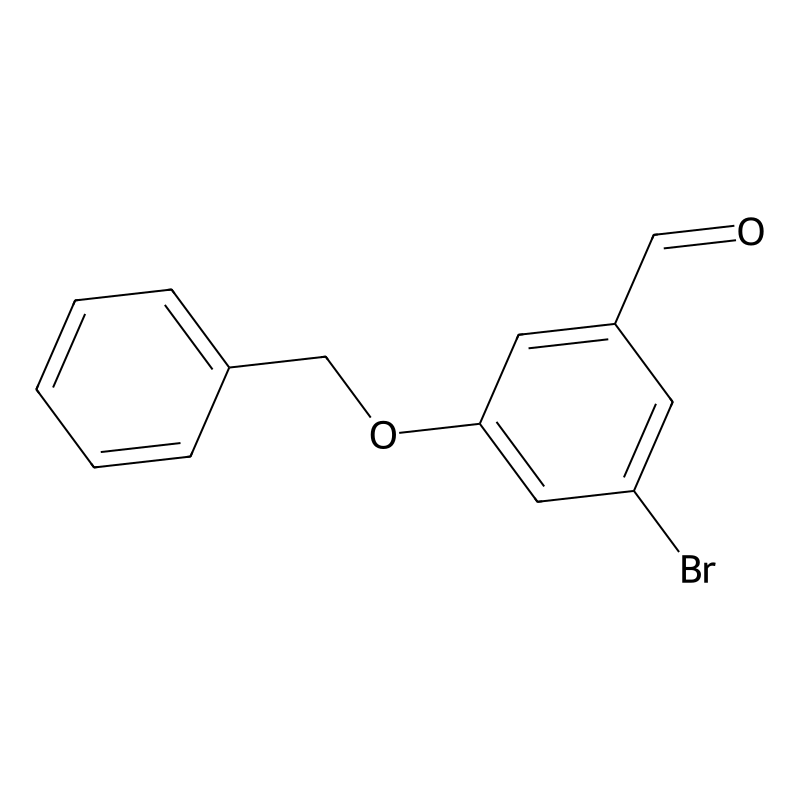

3-(Benzyloxy)-5-bromobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Sciences

Application: 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester, a compound similar to 3-(Benzyloxy)-5-bromobenzaldehyde, has been used in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M.

Method: The compound was synthesized through a cyclization process.

Results: The cyclization led to the isolation of a new, unexpected compound.

Pharmaceutical Manufacturing

Application: 3-Benzyloxybenzoic acid, a compound related to 3-(Benzyloxy)-5-bromobenzaldehyde, is used as a pharmaceutical intermediate.

Results: The compound is used in the manufacture of various pharmaceutical products.

Neuroscience

Medicinal Chemistry

3-(Benzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by a benzyloxy group (OCH₂Ph) at the 3-position and a bromine atom (Br) at the 5-position of a benzene ring with a formyl group (CHO) at the first position. This compound is notable for its potential utility in organic synthesis, particularly as an intermediate for more complex molecules. Its structure allows for various chemical transformations, making it a valuable compound in synthetic organic chemistry.

- Potential skin and eye irritant: Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling the compound.

- Suspected respiratory irritant: Avoid inhalation and ensure proper ventilation when working with it.

- Potential fire hazard: Organic compounds can be flammable. Handle with care and keep away from heat sources.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Aldol Condensation: The aldehyde group can undergo aldol condensation with another aldehyde or ketone in the presence of a base catalyst, generating β-hydroxycarbonyl compounds.

- Reduction: The aldehyde functionality can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

While specific biological activities of 3-(Benzyloxy)-5-bromobenzaldehyde are not extensively documented, compounds with similar structures have shown various biological properties, including antimicrobial and anti-inflammatory activities. For instance, derivatives of benzaldehyde have been explored for their potential to inhibit enzymes involved in inflammatory pathways.

The synthesis of 3-(Benzyloxy)-5-bromobenzaldehyde typically involves:

- Bromination of Benzaldehyde: Starting from benzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

- O-Benzylation: The introduction of the benzyloxy group can be performed through O-benzylation reactions using benzyl bromide and a base such as potassium carbonate.

- Purification: The crude product is purified via recrystallization or column chromatography to obtain the desired compound in high purity.

3-(Benzyloxy)-5-bromobenzaldehyde serves as an important intermediate in:

- Organic Synthesis: It is utilized to create more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: Its derivatives may find applications in developing novel materials with specific electronic or optical properties.

- Medicinal Chemistry: Potential use in synthesizing compounds that exhibit biological activity against various diseases.

Several compounds share structural similarities with 3-(Benzyloxy)-5-bromobenzaldehyde. Here are notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Lacks bromine substituent | Less reactive due to absence of halogen |

| 3-Bromo-4-hydroxybenzaldehyde | Contains hydroxyl group instead of benzyloxy | Different reactivity profile due to hydroxyl |

| 4-(Benzyloxy)-2-bromobenzaldehyde | Bromine at the second position | Affects chemical behavior and reactivity |

| 3-Benzyloxybenzaldehyde | No halogen present | More stable but less versatile |

Uniqueness

3-(Benzyloxy)-5-bromobenzaldehyde is unique due to its combination of both a benzyloxy group and a bromine atom on the benzene ring. This distinct arrangement imparts specific reactivity that can be exploited in various synthetic applications, setting it apart from similar compounds .